5-Bromo-2-phenylaminomethyl-isoindole-1,3-dione
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Overview
Description
5-Bromo-2-phenylaminomethyl-isoindole-1,3-dione: is a chemical compound with the molecular formula C15H11BrN2O2 and a molecular weight of 331.171 g/mol . This compound belongs to the class of isoindole-1,3-dione derivatives, which are known for their diverse biological and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-phenylaminomethyl-isoindole-1,3-dione typically involves the condensation of phthalic anhydride with primary amines. One efficient strategy to construct isoindole-1,3-dione building blocks is through the hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives . This reaction involves the formation of three new C–C bonds and two new C aryl–O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .
Industrial Production Methods: The process typically requires precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-phenylaminomethyl-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the bromine atom or the isoindole ring.
Substitution: The bromine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions can produce a wide range of functionalized isoindole-1,3-dione compounds .
Scientific Research Applications
Chemistry: 5-Bromo-2-phenylaminomethyl-isoindole-1,3-dione is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic compounds .
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties .
Medicine: Isoindole-1,3-dione derivatives, including this compound, are investigated for their therapeutic potential in treating various diseases .
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 5-Bromo-2-phenylaminomethyl-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
- 5-Bromo-2-methylaminomethyl-isoindole-1,3-dione
- 5-Bromo-2-ethylaminomethyl-isoindole-1,3-dione
- 5-Bromo-2-propylaminomethyl-isoindole-1,3-dione
Comparison: Compared to these similar compounds, 5-Bromo-2-phenylaminomethyl-isoindole-1,3-dione is unique due to the presence of the phenyl group, which can enhance its biological activity and chemical reactivity . The phenyl group provides additional sites for functionalization, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C15H11BrN2O2 |
---|---|
Molecular Weight |
331.16 g/mol |
IUPAC Name |
2-(anilinomethyl)-5-bromoisoindole-1,3-dione |
InChI |
InChI=1S/C15H11BrN2O2/c16-10-6-7-12-13(8-10)15(20)18(14(12)19)9-17-11-4-2-1-3-5-11/h1-8,17H,9H2 |
InChI Key |
DWIFBVWSIMCRMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NCN2C(=O)C3=C(C2=O)C=C(C=C3)Br |
Origin of Product |
United States |
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